![molecular formula C10H9F2N3O2 B15237836 (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)](/img/structure/B15237836.png)
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is a chemical compound known for its unique structure and properties. This compound is characterized by the presence of a cyano group, a difluorophenyl group, and a hydrazinylidene moiety, making it a subject of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) typically involves the reaction of ethyl cyanoacetate with 2,6-difluorobenzohydrazide under specific conditions. The reaction is carried out in the presence of a base, such as sodium ethoxide, and requires careful control of temperature and reaction time to ensure the formation of the desired product.
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the difluorophenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can result in a variety of substituted products.
Applications De Recherche Scientifique
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) involves its interaction with specific molecular targets. The cyano group and the difluorophenyl group play crucial roles in binding to target proteins or enzymes, leading to the modulation of biological pathways. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and apoptosis pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 2-cyano-2-[2-(2,6-difluorophenyl)hydrazono]acetate
- 2,4-Dibromo-3,6-dimethyl-phenylamine, compound with acetic acid
Uniqueness
(E)-(ethylcyano[2-(2,6-difluorophenyl)hydrazin-1-ylidene]formate) is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C10H9F2N3O2 |
|---|---|
Poids moléculaire |
241.19 g/mol |
Nom IUPAC |
ethyl N-(N-cyano-2,6-difluoroanilino)carbamate |
InChI |
InChI=1S/C10H9F2N3O2/c1-2-17-10(16)14-15(6-13)9-7(11)4-3-5-8(9)12/h3-5H,2H2,1H3,(H,14,16) |
Clé InChI |
YREUJBFECKNNCJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NN(C#N)C1=C(C=CC=C1F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



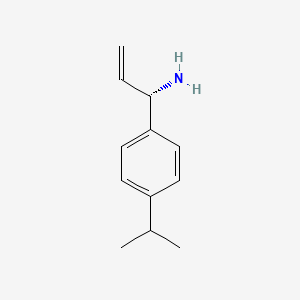
![N-(3-((2R,3S,4R,5R)-3-Fluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-3H-[1,2,3]triazolo[4,5-D]pyrimidin-7-YL)benzamide](/img/structure/B15237756.png)
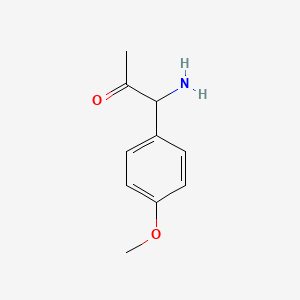
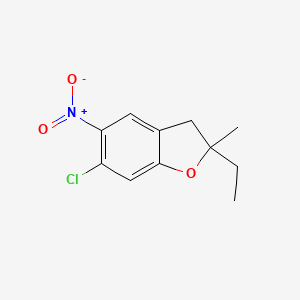
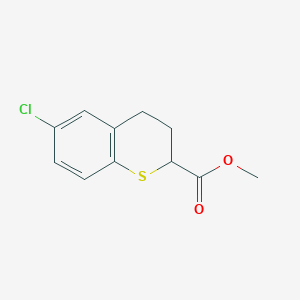

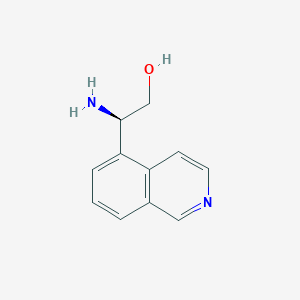
![Ethyl 6-methyl-5,6,7,8-tetrahydroimidazo[1,5-A]pyridine-3-carboxylate](/img/structure/B15237797.png)
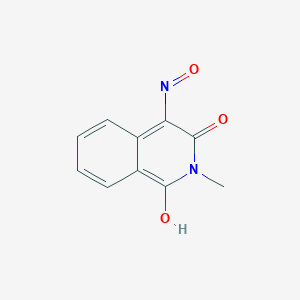
![(3R)-5,6,7-Trifluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B15237813.png)
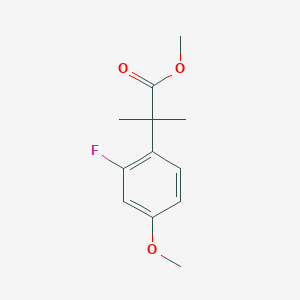
![7-Bromo-3-isopropylisoxazolo[4,5-D]pyridazin-4(5H)-one](/img/structure/B15237842.png)
![(3S,7R)-7-methyl-9,12-dioxo-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxylic acid](/img/structure/B15237845.png)
